

# nabumetone drug interactions anticoagulants SSRIs

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Nabumetone

CAS No.: 42924-53-8

Cat. No.: S536562

[Get Quote](#)

## Primary Risk: Increased Bleeding

The concomitant use of **Nabumetone** (an NSAID) with SSRIs and/or anticoagulants can lead to a greater than additive risk of bleeding [1] [2] [3]. The following table summarizes the key risk factors and the underlying mechanisms for this interaction.

| Risk Factor                 | Description & Mechanism                                                                                                                                         |
|-----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pharmacodynamic Interaction | Mechanism not based on changed drug levels, but combined effects on hemostasis (stopping bleeding) [4] [2].                                                     |
| Dual Antiplatelet Effect    | SSRIs deplete serotonin in platelets, reducing their ability to aggregate and form clots. NSAIDs like nabumetone further inhibit platelet function [5] [4] [2]. |
| GI Mucosal Damage           | NSAIDs can cause ulcers and damage the lining of the stomach and intestines. SSRIs may increase gastric acid secretion, compounding this risk [6] [5].          |

## Clinical Evidence and Epidemiology

The theoretical risk is well-supported by clinical and observational data. The table below summarizes findings from key studies.

| Study Type / Source                                        | Key Findings on Bleeding Risk                                                                                                                                                          |
|------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Spontaneous ADR Reports</b><br>(EudraVigilance)         | Bleeding events were found in 17.4% to 33.3% of reports for combinations of SSRIs with NSAIDs, antiplatelets, or anticoagulants [3].                                                   |
| <b>Nested Case-Control Study</b><br>(JAMA Netw Open, 2024) | Concomitant SSRI & anticoagulant use associated with a <b>33% increased risk</b> of major bleeding vs. anticoagulant alone. Risk highest in first 30 days ( <b>74% increase</b> ) [7]. |
| <b>Professional Drug Interaction Checker</b>               | Classifies the nabumetone-sertraline (SSRI) interaction as "Moderate" and advises monitoring for bleeding [1] [2].                                                                     |

## Risk Mitigation and Management Strategies

For researchers and clinicians, several strategies can be employed to manage and mitigate this risk.

- **Close Monitoring:** Monitor patients closely, **especially during the first 30 days** of concomitant therapy and after any dosage changes, as this is the period of highest risk [4] [7].
- **Patient Counseling:** Advise patients to immediately report signs of bleeding. These include unusual bruising, pink or brown urine, red or black tarry stools, coughing up blood, vomiting that looks like coffee grounds, dizziness, or severe headache [1] [2] [8].
- **Gastroprotection:** Consider co-prescribing a **Proton Pump Inhibitor (PPI)** to reduce the risk of NSAID-induced gastrointestinal ulcers and bleeding [4] [9].
- **Drug and Dose Selection:**
  - Use the **lowest effective dose** of **nabumetone** for the shortest possible duration [6] [8].
  - In patients on warfarin, discuss with their prescriber whether switching to a **Direct Oral Anticoagulant (DOAC)** is appropriate, as the bleeding risk with SSRIs may be slightly lower with DOACs [4] [7].
  - When choosing an antidepressant for a patient on an NSAID or anticoagulant, note that **bleeding risk does not vary** with the serotonin reuptake inhibition potency of the SSRI. Therefore, choosing a "less potent" SSRI is not an effective mitigation strategy [4] [7].

## Experimental & Pharmacovigilance Considerations

For professionals involved in drug development and safety monitoring, the following methodological approaches are relevant.

- **Pharmacovigilance Signal Detection:** Analyze spontaneous ADR reports, focusing on Standardized MedDRA Queries (SMQs) related to "Haemorrhage." Use data mining algorithms to calculate disproportionality for drug pairs (e.g., **nabumetone** + SSRI) versus individual drugs.
- **Study Design for Risk Quantification:** Employ a **population-based nested case-control study** design. This involves:
  - Defining a base cohort of patients initiating a drug of interest (e.g., oral anticoagulants).
  - Identifying cases of major bleeding during follow-up.
  - Selecting multiple controls for each case from the cohort using **risk-set sampling**, matching on factors like age, sex, and calendar time.
  - Using conditional logistic regression to calculate Odds Ratios (ORs) or Incidence Rate Ratios (IRRs) for the association between concomitant drug exposure and bleeding, adjusting for key confounders [7].

## Mechanism Visualization: Bleeding Risk Pathway

The following diagram illustrates the proposed pharmacological mechanisms for the increased bleeding risk.



[Click to download full resolution via product page](#)

***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. Drug Interactions between nabumetone and Zolofit [drugs.com]
2. Drug Interactions between nabumetone and Zolofit [drugs.com]
3. Analysis of drug-drug interactions in spontaneous adverse ... [bmcp psychiatry.biomedcentral.com]
4. Can SSRIs Be Safely Prescribed With Oral Anticoagulants ? [psychopharmacologyinstitute.com]
5. Selective Serotonin Reuptake Inhibitors and Associated ... [pmc.ncbi.nlm.nih.gov]
6. : Package Insert / Prescribing Information Nabumetone [drugs.com]
7. Concomitant Use of Selective Serotonin Reuptake ... [pmc.ncbi.nlm.nih.gov]
8. Nabumetone (oral route) - Side effects & dosage [mayoclinic.org]
9. Choosing an antidepressant for people with coronary heart ... [sps.nhs.uk]

To cite this document: Smolecule. [nabumetone drug interactions anticoagulants SSRIs]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b536562#nabumetone-drug-interactions-anticoagulants-ssris>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)